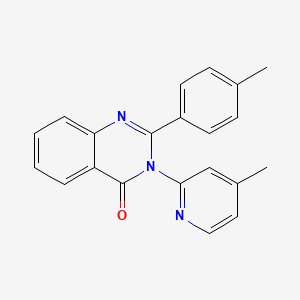

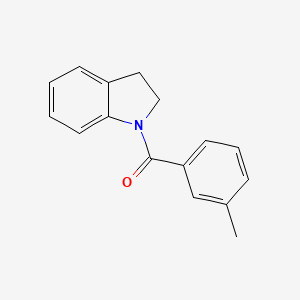

2-(4-methylphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Quinazolinones, including derivatives like 2-(4-Methylphenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, are synthesized using multiple routes. One method involves the interaction of dicarboxylic anhydride with anthranilic acid, followed by cyclodehydration and treatment with hydrazine hydrate. This process leads to various quinazolinone derivatives, including urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by the presence of a quinazolinone ring. Structural analysis often involves spectroscopic techniques like FT-IR, mass, 1H-NMR, and 13C-NMR. X-ray crystallography can also be used for detailed structural insights, as seen in the case of certain quinazolinone derivatives (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, forming diverse derivatives. These compounds can react with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate, forming corresponding urea, thiourea, thiazole, and pyrimidine derivatives (Ammar et al., 2011). Additionally, lithiation reactions are notable, allowing further functionalization at various positions of the quinazolinone core (Smith et al., 1996).

Wissenschaftliche Forschungsanwendungen

Histamine H3 Receptor Inverse Agonists

A study by Nagase et al. (2008) highlights the synthesis and evaluation of quinazolinone derivatives as nonimidazole H3 receptor inverse agonists. Compound 1, a quinazolinone derivative, demonstrated potent H3 inverse agonist activity, excellent selectivity over other histamine receptor subtypes, and significant brain histamine level elevation in laboratory animals, indicating its potential as an efficacious drug with excellent brain penetrability and receptor occupancy (Nagase et al., 2008).

Corrosion Inhibition

Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic media. Their research showed that these compounds exhibit high inhibition efficiencies, demonstrating their potential as effective corrosion inhibitors due to their chemical adsorption on the metallic surface (Errahmany et al., 2020).

Antimicrobial Activity

Research conducted by Gupta et al. (2008) on the synthesis and screening of quinazolinone derivatives for antibacterial and antifungal activities revealed that these compounds exhibited better antibacterial than antifungal activities. This suggests the therapeutic potential of quinazolinone derivatives in combating microbial infections (Gupta et al., 2008).

Anticancer Activity

Joseph et al. (2010) synthesized thiadiazol substituted quinazolin-4-(3H)-ones and evaluated their in vitro anticancer activity against HeLa cells. Compound 5f showed comparable activity to cisplatin, indicating its efficacy in tumor growth prevention and potential as a lead compound for further investigation (Joseph et al., 2010).

Optoelectronic Materials

Lipunova et al. (2018) discussed the synthesis and application of quinazoline derivatives in electronic devices and luminescent elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of quinazolinones in the development of advanced materials (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-7-9-16(10-8-14)20-23-18-6-4-3-5-17(18)21(25)24(20)19-13-15(2)11-12-22-19/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHWMYZYOBOOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-pyridin-2-yl)-2-p-tolyl-3H-quinazolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)

![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)

![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)

![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)

![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)

![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)

![8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538180.png)

![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)